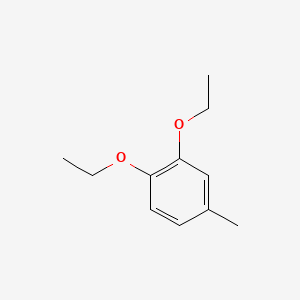
(+)-Penbutolol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chiral Separation and Pharmacological Activity
- High-Performance Liquid Chromatography (HPLC) for Stereochemical Separation : The (+)-R-enantiomer of penbutolol, found to be pharmacologically less active than its counterpart, can be separated and quantified using HPLC. This method utilizes cellulose tris-3,5-dimethylphenyl carbamate chiral stationary phase and helps in determining the optical purity of the clinically used (−)-S-isomer, ensuring the minimal presence of the (+)-R-enantiomer (Aboul‐Enein & Islam, 1989).
Pharmacokinetics and Protein Binding
- Influence on Serum Protein Binding : Penbutolol's binding to α1‐acid glycoprotein, which increases in inflammatory diseases, can impact its pharmacokinetics and central effects. This binding leads to a decrease in the free fraction of penbutolol in diseased animals, influencing its pharmacological activity (Jorda et al., 1990).
Neuroendocrine Responses
- Impact on Neuroendocrine Responses : Penbutolol's role as a β‐adrenoceptor antagonist and its interaction with serotonin1A (5‐HT1A) receptors have been explored. However, in studies with depressed patients, penbutolol did not significantly enhance the effect of selective serotonin re‐uptake inhibitors (SSRIs), suggesting limited interaction with 5‐HT1A autoreceptors at typical doses (Clifford et al., 1999).
Beta-Adrenergic Blocking Properties
- Properties as a Beta-Adrenergic Blocking Agent : Penbutolol, being a beta-adrenergic blocking drug, is used for conditions like hypertension. Its pharmacological profile, including effects on blood pressure, pulse rate, and catecholamines, has been extensively studied. Its intrinsic sympathomimetic activity and potency compared to other beta-blockers like propranolol have been highlighted in research (Schlanz & Thomas, 1990).
Transcutaneous Drug Delivery
- Percutaneous Transport of Penbutolol Sulfate : Research has been conducted on enhancing the transdermal delivery of penbutolol sulfate, using techniques like sonophoresis and chemical penetration enhancers. This study explores the potential for non-invasive delivery methods for penbutolol, particularly in managing hypertension (Ita & Popova, 2016).
Propiedades
IUPAC Name |
(2R)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXKVJAGOJTNJS-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@H](COC1=CC=CC=C1C2CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191720 | |
| Record name | d-Penbutolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38363-41-6 | |
| Record name | (2R)-1-(2-Cyclopentylphenoxy)-3-[(1,1-dimethylethyl)amino]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38363-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | d-Penbutolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038363416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | d-Penbutolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


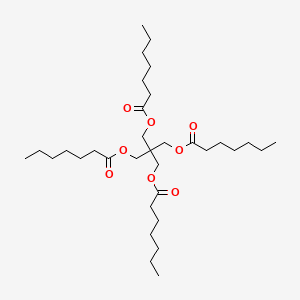

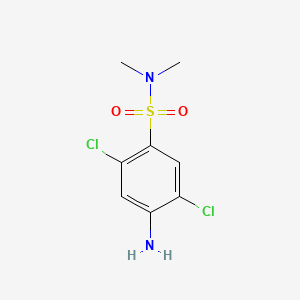

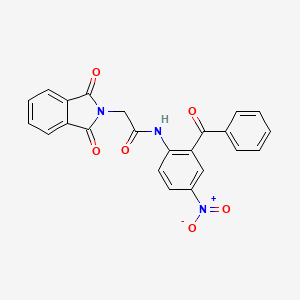


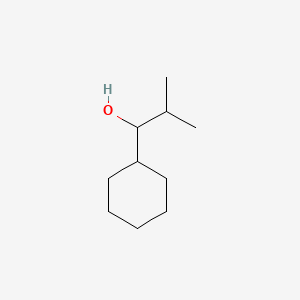


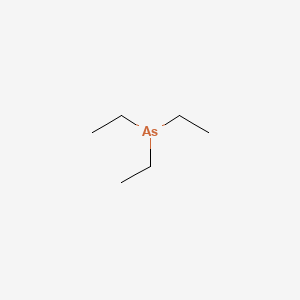
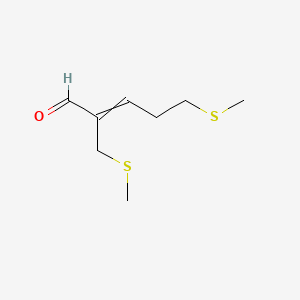
![1-[2-(2-Chloroethoxy)ethoxy]-2-methoxybenzene](/img/structure/B1607245.png)
